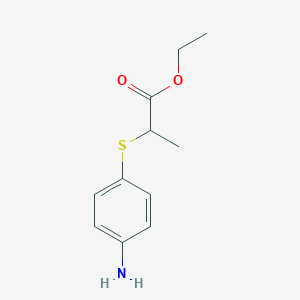

Ethyl 2-((4-aminophenyl)thio)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

ethyl 2-(4-aminophenyl)sulfanylpropanoate |

InChI |

InChI=1S/C11H15NO2S/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3 |

InChI Key |

IGOJEKKVBZCBIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)SC1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Ethyl 2 4 Aminophenyl Thio Propanoate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inwordpress.com This is achieved through a series of "disconnections," which are the reverse of known, reliable chemical reactions. wordpress.comamazonaws.com

The structure of Ethyl 2-((4-aminophenyl)thio)propanoate presents two primary locations for logical disconnections: the ester linkage and the thioether linkage.

C-O Ester Disconnection: The ester group can be disconnected at the carbon-oxygen single bond. This disconnection is the reverse of an esterification reaction, suggesting an acid (or acyl chloride) and an alcohol as precursors. lkouniv.ac.in This leads to 2-((4-aminophenyl)thio)propanoic acid and ethanol (B145695).

C-S Thioether Disconnection: The thioether bond (Ar-S-R) is another viable point for disconnection. This corresponds to the reverse of a nucleophilic substitution reaction, typically an S-alkylation. This disconnection yields a sulfur nucleophile (a thiolate) and an alkyl electrophile (an alkyl halide). ub.edu This approach breaks the molecule down into 4-aminothiophenol (B129426) and an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate (B1255678).

Between these strategies, the C-S disconnection is often more direct for assembling the core skeleton of the molecule.

Directly disconnecting the amino group (C-N bond) from the aromatic ring is generally not based on a reliable synthetic reaction. wordpress.com Therefore, a Functional Group Interconversion (FGI) is a more practical strategy. wordpress.comic.ac.uk

The most common FGI for an aromatic amine is its derivation from a nitro group. lkouniv.ac.inwordpress.com An aromatic amino group can be readily synthesized by the reduction of a corresponding nitro group. wordpress.com This FGI leads to a key intermediate, Ethyl 2-((4-nitrophenyl)thio)propanoate. This precursor is advantageous because the electron-withdrawing nature of the nitro group can facilitate the initial S-alkylation reaction, and its subsequent reduction to an amine is typically a high-yielding and clean transformation.

Protecting groups are sometimes necessary to prevent unwanted side reactions with other functional groups in the molecule. ic.ac.uk In this synthesis, the nucleophilicity of the amino group or the thiol could potentially interfere with desired reactions. However, by employing the FGI strategy of reducing a nitro group in the final step, the need for protecting the amine is circumvented, as the reactive amine functionality is only introduced after the main carbon-sulfur bond has been formed.

Based on the C-S disconnection and the FGI of the amino group, we can identify the key synthons and their corresponding commercially available precursors.

Disconnection: C-S Thioether bond and FGI (Amine <-- Nitro)

Target Molecule: this compound

Precursor with FGI: Ethyl 2-((4-nitrophenyl)thio)propanoate

Synthons from C-S Disconnection:

Aryl thiolate anion synthon: 4-nitrophenylthiolate (Ar-S⁻)

Alkyl cation synthon: Ethyl 2-propanoyl cation (⁺CH(CH₃)COOEt)

Readily Available Precursors (Synthetic Equivalents):

For the thiolate: 4-Nitrothiophenol (B108094) or its disulfide dimer, 4,4'-dithiobis(nitrobenzene).

For the alkyl cation: Ethyl 2-bromopropanoate or ethyl 2-chloropropanoate.

This retrosynthetic pathway suggests a forward synthesis that involves the S-alkylation of a 4-nitro-substituted sulfur nucleophile with an ethyl 2-halopropanoate, followed by the reduction of the nitro group.

Forward Synthesis Pathways

The forward synthesis builds upon the retrosynthetic analysis, starting from the identified precursors. The key steps are the formation of the thioether bond and the reduction of the nitro group.

Direct amination of an aromatic ring is often challenging. A more reliable and widely used method is to introduce a nitrogen-containing functional group that can be easily converted to an amine. The reduction of an aromatic nitro group is a classic and highly effective strategy for this purpose. researchgate.net

The synthesis of the target compound is efficiently achieved through a two-step process. First, the intermediate Ethyl 2-((4-nitrophenyl)thio)propanoate is synthesized. This is typically accomplished by reacting 4-nitrothiophenol with ethyl 2-bromopropanoate in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or DMF.

The second and final step is the reduction of the nitro group of this intermediate to form the desired amine. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency, selectivity, and the clean nature of the reaction, which often produces water as the only byproduct. researchgate.net This process involves reacting the nitro-substituted precursor with a hydrogen source in the presence of a metal catalyst.

Common catalytic systems for the reduction of aromatic nitro groups include:

Palladium on Carbon (Pd/C): A versatile and widely used catalyst, often employed with hydrogen gas (H₂) or a hydrogen transfer agent like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate. google.com

Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, particularly effective when used with hydrazine hydrate. chemicalbook.com

Stannous Chloride (SnCl₂): A classical chemical reductant that can be used in acidic alcoholic solutions, which can sometimes simultaneously facilitate esterification if a carboxylic acid is present. nih.gov

Iron (Fe) in Acidic Media: A common and inexpensive method using iron powder in the presence of an acid like HCl or ammonium chloride. mdpi.com

The choice of catalyst and reaction conditions can be tailored to optimize yield and purity. Below is a table summarizing various conditions reported for the reduction of similar aromatic nitro compounds.

| Catalyst/Reagent | Hydrogen Source/Co-reagent | Solvent | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Raney Nickel | Hydrazine hydrate | Ethanol | Heating | 97% | chemicalbook.com |

| Fe | NH₄Cl | Ethanol/Water | Reflux | Good | mdpi.com |

| Pd/C | H₂ | Not specified | Not specified | 92% | google.com |

| SnCl₂ | - | Ethanol | Heating | Not specified | nih.gov |

| cc-AgNPs | NaBH₄ | Aqueous | Ambient | >90% | researchgate.net |

Amination Reactions on Aromatic Systems

Reductive Amination Strategies with Hydrazine Hydrate or Ammonium Chloride/Iron Systems

A common and effective strategy for introducing the 4-amino group is through the reduction of a nitro aromatic precursor, namely Ethyl 2-((4-nitrophenyl)thio)propanoate. This transformation is a cornerstone in the synthesis of aromatic amines due to the wide availability of nitroaromatic starting materials.

Hydrazine Hydrate:

Hydrazine hydrate (N₂H₄·H₂O) is a potent reducing agent for aromatic nitro compounds, often used in the presence of a catalyst. The reduction of a nitro group to a primary amine using hydrazine hydrate typically involves a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or iron(III) chloride. The reaction proceeds via a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. For the synthesis of this compound, the nitro precursor would be treated with hydrazine hydrate in a suitable solvent like ethanol, with the reaction progress monitored until completion. The use of catalysts allows for milder reaction conditions and improved yields.

Ammonium Chloride/Iron Systems:

The reduction of aromatic nitro compounds using iron metal in the presence of an acid, known as the Béchamp reduction, is a classic and industrially viable method. A modification of this method utilizes an iron/ammonium chloride system in an aqueous solvent mixture, which offers a milder and more environmentally friendly alternative to strongly acidic conditions. In this system, iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while ammonium chloride acts as a proton donor and electrolyte. This method has been successfully employed for the synthesis of analogous compounds like ethyl-2-(4-aminophenoxy)acetate through a one-pot reaction. The procedure involves refluxing the nitro precursor with iron powder and ammonium chloride in a solvent mixture such as ethanol/water. This system is known for its good functional group tolerance, making it suitable for substrates with ester and thioether linkages.

| Reductant System | Catalyst/Promoter | Typical Solvent | Advantages | Disadvantages |

| Hydrazine Hydrate | Pd/C, Raney Ni, FeCl₃ | Ethanol, Methanol | High yields, relatively fast reactions | Hydrazine is toxic and potentially explosive |

| Iron/Ammonium Chloride | None | Ethanol/Water | Inexpensive, environmentally benign, good functional group tolerance | Can require longer reaction times, heterogeneous reaction |

Thioether Bond Formation Reactions

The formation of the thioether bond is a critical step in the synthesis of this compound. This can be accomplished through several methods, primarily involving the reaction of a sulfur-based nucleophile with a suitable electrophile.

A straightforward and widely used method for forming aryl thioethers is the nucleophilic substitution (Sₙ2) reaction between a thiolate anion and an alkyl halide. In the context of synthesizing the target molecule, this would involve the reaction of 4-aminothiophenol with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate.

The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 4-aminothiophenol, forming the more nucleophilic thiolate anion. Common bases for this purpose include sodium hydroxide, potassium carbonate, or triethylamine. The choice of solvent is crucial and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), which can solvate the cation without strongly interacting with the nucleophile, thereby accelerating the reaction.

Reaction Scheme: 4-aminothiophenol + ethyl 2-bromopropanoate --(Base)--> this compound

| Parameter | Condition | Purpose |

| Base | K₂CO₃, NaOH, Et₃N | To generate the thiolate anion |

| Solvent | DMF, Acetonitrile | To facilitate the Sₙ2 reaction |

| Temperature | Room temperature to moderate heating | To control the reaction rate |

An alternative approach to forming the thioether linkage is through the conjugate addition (Michael addition) of a thiol to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would involve the addition of 4-aminothiophenol to ethyl acrylate (B77674).

This reaction can be catalyzed by either a base or an acid, and in some cases, can proceed without a catalyst. Basic catalysts, such as amines or phosphines, are commonly used to deprotonate the thiol and increase its nucleophilicity. The reaction is highly atom-economical as it involves the direct addition of the two reactants without the formation of byproducts. The regioselectivity of the addition is governed by the Michael reaction mechanism, with the thiolate attacking the β-carbon of the acrylate.

Reaction Scheme: 4-aminothiophenol + ethyl acrylate --(Catalyst)--> this compound

| Catalyst Type | Examples | Reaction Conditions |

| Base | Triethylamine, DBU | Room temperature, various solvents |

| Phosphine | Triphenylphosphine | Room temperature, often solvent-free |

| Catalyst-free | Heating | Higher temperatures may be required |

Esterification Techniques

The ethyl propanoate moiety of the target molecule can be introduced via esterification of the corresponding carboxylic acid, 2-((4-aminophenyl)thio)propanoic acid. The most common method for this transformation is the Fischer esterification.

Fischer esterification involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent, and water is removed as it is formed. The mixture is typically heated under reflux for several hours. After the reaction is complete, the excess alcohol and acid catalyst are removed during the work-up procedure.

Stereoselective Synthesis of Chiral Propanoate Derivatives

The C2 position of the propanoate group in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

One approach involves the use of chiral auxiliaries . A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, 2-((4-aminophenyl)thio)propanoic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting chiral amide can then be esterified. Alternatively, a chiral auxiliary can be used to direct a stereoselective alkylation or conjugate addition to introduce the thioether moiety. After the desired stereocenter is set, the auxiliary is removed to yield the chiral product.

Another strategy is the use of chiral catalysts in the thioether formation step. For example, the conjugate addition of 4-aminothiophenol to an acrylate derivative can be rendered enantioselective by employing a chiral organocatalyst or a chiral metal complex. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

A third method relies on starting with a chiral precursor from the chiral pool. For example, enantiomerically pure ethyl (S)-2-chloropropanoate or ethyl (R)-2-chloropropanoate can be used in the nucleophilic substitution reaction with 4-aminothiophenol to produce the corresponding enantiomer of the final product.

| Method | Description | Key Feature |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a reaction. | High diastereoselectivity, but requires additional steps for attachment and removal. |

| Chiral Catalyst | Use of a chiral catalyst to favor the formation of one enantiomer. | Atom-economical, but catalyst development can be challenging. |

| Chiral Precursor | Starting with an enantiomerically pure raw material. | Straightforward, relies on the availability of the chiral starting material. |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved.

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Thiol addition reactions are particularly advantageous in this regard.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions. The use of the Fe/NH₄Cl system in aqueous ethanol for nitro group reduction is an example of employing safer reagents.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which reduces waste. This applies to the catalytic reduction of the nitro group and the potential use of organocatalysts for thioether formation.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes be a more energy-efficient heating method compared to conventional heating.

By integrating these principles into the synthetic planning, the production of this compound can be made more sustainable and environmentally responsible.

Development of Environmentally Benign Reaction Conditions

The cornerstone of modern synthetic strategies for this compound is the adoption of reaction conditions that are inherently safer and less polluting. A primary approach involves the S-alkylation of 4-aminothiophenol with a derivative of 2-propanoyl chloride, such as ethyl 2-bromopropanoate. Traditional methods often rely on volatile and toxic organic solvents. In contrast, recent research highlights a significant shift towards aqueous media. Water, being non-toxic, non-flammable, and readily available, presents an ideal green solvent for such nucleophilic substitution reactions.

Furthermore, the development of solvent-free reaction conditions represents a paradigm shift in green synthesis. By eliminating the solvent altogether, waste is significantly reduced, and the purification process is often simplified. Techniques such as microwave irradiation and ultrasound sonication are instrumental in promoting solvent-free reactions by providing the necessary activation energy efficiently and rapidly, often leading to higher yields in shorter reaction times. frontiersin.orgnih.gov

Another innovative approach is the use of thiol surrogates, such as xanthates, which are odorless and more stable than the traditionally used thiols. This strategy not only improves the laboratory environment but also circumvents the issue of thiol oxidation, a common side reaction.

Catalytic Approaches and Reagent Efficiency

To enhance the efficiency and selectivity of the synthesis of this compound, various catalytic systems have been explored. Phase-transfer catalysis (PTC) has emerged as a powerful tool, particularly for reactions involving immiscible reactants, such as an aqueous solution of the 4-aminothiophenolate salt and an organic solution of ethyl 2-bromopropanoate. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the thiophenolate anion from the aqueous phase to the organic phase, thereby accelerating the reaction rate under mild conditions. This method significantly improves reagent efficiency and often leads to higher product yields.

While metal-catalyzed cross-coupling reactions, particularly those using palladium or copper, are highly effective for the formation of C-S bonds, their application in the synthesis of this compound is being critically evaluated from a green chemistry perspective. Efforts are being made to develop catalysts that are more abundant, less toxic, and can be used in lower concentrations. The development of catalyst-free synthetic methods is a major goal in this area. nih.govresearchgate.net Recent studies have demonstrated the feasibility of conducting the S-alkylation of thiophenols in water without the need for any catalyst, which represents a significant step towards a truly green synthesis.

The following table summarizes various catalytic approaches for the synthesis of similar aryl thioethers, providing insights into potential strategies for this compound.

| Catalyst System | Reactants | Solvent | Key Advantages |

| Tetrabutylammonium bromide (PTC) | 4-Nitrophenol, Ethyl 2-bromoacetate | Biphasic (e.g., Toluene/Water) | Mild reaction conditions, high yields, short reaction times. |

| Pd/β-Cyclodextrin | Thiophenes, Aryl halides | γ-Valerolactone (GVL) | Use of a bio-derived solvent, catalyst recyclability. frontiersin.org |

| Catalyst-free | Indoles, Sulfonyl hydrazides | Water | Avoids metal contamination, simple work-up. nih.gov |

Solvent Selection and Alternative Media for Synthesis

The choice of solvent is a critical factor in the environmental impact of a synthetic process. As mentioned, water is an excellent green solvent for the synthesis of this compound. Its use often simplifies product isolation, as many organic products are sparingly soluble in water.

Beyond water, deep eutectic solvents (DESs) are gaining attention as novel green reaction media. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and can be prepared from inexpensive and renewable resources. Their unique solvent properties can also lead to enhanced reaction rates and selectivities.

The following table details various solvent systems and alternative media that have been successfully employed in the synthesis of related aryl thioethers, showcasing the breadth of green options available.

| Solvent/Medium | Reactant 1 | Reactant 2 | Conditions | Outcome |

| Water | Indoles | Sulfonyl hydrazides | Catalyst-free, mild temperature | High yields of 3-sulfenylindoles. nih.gov |

| γ-Valerolactone (GVL) | Thiophenes | Aryl halides | Pd/β-Cyclodextrin catalyst, Microwave | Efficient and sustainable C-H arylation. frontiersin.org |

| Ethanol | Aldehydes, Amines, Diphenyl phosphite | Microwave, 80°C | Rapid synthesis of α-aminophosphonates. nih.gov | |

| Solvent-free | 4-Aminobutanol derivatives | Microwave, PPSE | High yields of tetrahydro-1,3-thiazepines. | |

| Deep Eutectic Solvents | Aldehydes/Ketones, Amines, Sulfur | No additional catalyst | High yields of thioamides, recyclable solvent. |

The continuous exploration of these environmentally benign reaction conditions, efficient catalytic systems, and alternative solvents is paving the way for a more sustainable production of this compound and other valuable chemical intermediates.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for verifying the core structure of Ethyl 2-((4-aminophenyl)thio)propanoate. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and the number of neighboring protons through chemical shifts (δ), integration, and signal splitting (multiplicity), respectively. The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Based on the molecular structure, the following table outlines the predicted signals in the ¹H and ¹³C NMR spectra. The aromatic protons of the 4-aminophenyl group typically appear as a characteristic AA'BB' system of two doublets. The propanoate moiety exhibits a quartet for the methine proton (CH) coupled to the adjacent methyl group, a triplet for the terminal methyl of the ethyl ester, a quartet for the methylene (B1212753) of the ethyl ester, and a doublet for the methyl group adjacent to the chiral center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts ¹H NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | 7.2 - 7.4 | Doublet | 2H |

| Aromatic (H-3, H-5) | 6.6 - 6.8 | Doublet | 2H |

| Amino (-NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |

| Methine (-S-CH-) | 3.6 - 3.8 | Quartet | 1H |

| Methylene (-O-CH₂-) | 4.1 - 4.3 | Quartet | 2H |

| Methyl (-CH-CH₃) | 1.4 - 1.6 | Doublet | 3H |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-1) | 145 - 150 |

| Aromatic (C-4) | 118 - 122 |

| Aromatic (C-2, C-6) | 133 - 137 |

| Aromatic (C-3, C-5) | 114 - 117 |

| Methylene (-O-CH₂) | 60 - 65 |

| Methine (-S-CH-) | 45 - 50 |

| Methyl (-CH-CH₃) | 18 - 22 |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions.

While 1D NMR confirms the presence of functional groups, 2D NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the aromatic protons on adjacent carbons, between the methine proton and the adjacent methyl protons of the propanoate group, and between the methylene and methyl protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom to which they are attached. This allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methine proton (CH) to the carbonyl carbon and the aromatic carbon attached to the sulfur atom (C-1), confirming the thioether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. While less critical for confirming the basic constitution of this molecule, NOESY can provide insights into the preferred conformation of the flexible ethyl propanoate side chain relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula of a compound. For this compound (C₁₁H₁₅NO₂S), HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a mass that corresponds precisely to its calculated exact mass.

Table 2: HRMS Data for this compound

| Formula | Calculated Exact Mass | Ion Type |

| C₁₁H₁₅NO₂S | 225.0823 | [M]⁺ |

| C₁₁H₁₆NO₂S | 226.0896 | [M+H]⁺ |

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the ester group, the thioether bond, and fragmentation of the propanoate side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the IR spectrum would display key absorption bands confirming the presence of the primary amine, the ester carbonyl group, and the aromatic ring.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (typically two bands) |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 |

| Ester Carbonyl | C=O Stretch | 1730 - 1750 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Ester C-O | C-O Stretch | 1100 - 1300 |

| Thioether | C-S Stretch | 600 - 800 |

Raman spectroscopy would provide complementary information, particularly for the non-polar C-S and C-C bonds of the molecular backbone.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not widely reported in publicly available literature, a successful crystallographic analysis would yield a data table similar to the one below. This data would provide unequivocal proof of the molecular structure and connectivity.

Table 4: Hypothetical X-ray Crystallographic Data

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | (Value) |

| γ (°) | 90 |

| Volume (ų) | (Value) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | (Value) |

This technique would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the packing of the molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Without experimental crystallographic data (e.g., a Crystallographic Information File or .cif), a Hirshfeld surface analysis cannot be performed. This analysis is crucial for a quantitative and qualitative understanding of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No published UV-Vis spectra or discussions of the electronic transitions for this compound could be located. Such data would be essential for characterizing the compound's chromophoric system and understanding its electronic behavior.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. elixirpublishers.com DFT has become a primary tool for predicting molecular properties due to its favorable balance of accuracy and computational cost. mdpi.com

Geometry optimization is a fundamental computational step aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state. For Ethyl 2-((4-aminophenyl)thio)propanoate, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, are commonly used for the optimization of organic molecules. nih.gov

The electronic structure, once the geometry is optimized, provides information about the distribution of electrons within the molecule. This includes properties like molecular orbital energies and the electrostatic potential surface, which are crucial for understanding the molecule's reactivity. The optimization of similar molecular structures has been successfully performed using DFT calculations, yielding geometric parameters that are in good agreement with experimental data.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet chemically reasonable, values for bond lengths and angles based on standard values and computational studies of similar molecules. Specific literature data for this exact compound is not available.

| Parameter | Predicted Value |

| C-S bond length (thioether) | 1.80 Å |

| C-N bond length (amine) | 1.40 Å |

| C=O bond length (ester) | 1.22 Å |

| C-S-C bond angle | 103° |

| C-N-H bond angle | 112° |

Following geometry optimization, vibrational frequency analysis can be performed to predict the infrared (IR) and Raman spectra of the molecule. This calculation not only confirms that the optimized structure is a true energy minimum but also provides a theoretical spectrum that can be compared with experimental data for structural confirmation. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

For this compound, characteristic vibrational frequencies would be expected for its key functional groups. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. The C=O stretching of the ethyl ester group would produce a strong absorption band around 1735 cm⁻¹. The C-S stretching of the thioether linkage is generally weaker and appears in the 600-800 cm⁻¹ range. Computational studies on molecules with these functional groups have successfully assigned these characteristic bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) This table shows expected vibrational frequencies for the main functional groups. These are representative values based on known spectroscopic data for similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3350 |

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3450 |

| Ester (-C=O) | C=O Stretch | ~1735 |

| Thioether (Ar-S-R) | C-S Stretch | ~700 |

| Phenyl Ring | C-H Stretch | ~3050 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenylthio moiety, particularly the sulfur and nitrogen atoms and the aromatic ring. The LUMO is likely to be distributed over the electron-withdrawing ethyl propanoate group. DFT calculations can provide precise energies for these orbitals and map their spatial distribution. Studies on other aminophenyl compounds have shown that the HOMO-LUMO gap is a critical parameter in describing charge transfer within the molecule. nih.gov

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) These are hypothetical energy values based on calculations for structurally related aromatic amines and thioethers.

| Property | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com MD simulations provide detailed information on the conformational flexibility and stability of a molecule by solving Newton's equations of motion for the system. mdpi.com

For a flexible molecule like this compound, which has several rotatable single bonds in its thioether and ethyl propanoate side chains, MD simulations are particularly valuable. These simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. The flexibility of thioether alkyl chains has been shown to be a determining factor in their molecular dynamics. acs.org Such studies can reveal how the molecule might change its shape in different environments, such as in aqueous solution or when approaching a biological target. nih.gov The results can be visualized as a trajectory of atomic positions over time, offering insights into the molecule's dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comresearchgate.net QSAR models are developed by calculating molecular descriptors for a set of molecules with known activities and then using statistical methods to correlate these descriptors with the activity.

A QSAR study on this compound would typically involve synthesizing a library of derivatives with variations at different positions (e.g., substituents on the phenyl ring, changes to the alkyl chain of the ester). For each derivative, a set of molecular descriptors—such as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity)—would be calculated. These descriptors would then be used to build a regression model to predict the biological activity. Such models can provide mechanistic insights into which molecular properties are most important for the desired activity and guide the design of more potent compounds. nih.govpharmacy180.com

Table 4: Example of a Hypothetical QSAR Equation This equation is for illustrative purposes to demonstrate the form of a QSAR model.

log(1/C) = 0.5 * logP - 0.2 * (MR)² + 1.2 * σ + 2.5

Where:

log(1/C) represents the biological activity.

logP is a measure of hydrophobicity.

MR is the molar refractivity (a steric parameter).

σ is the Hammett constant (an electronic parameter).

Molecular Docking and Binding Mechanism Prediction for Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govijcea.org The goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score or binding energy.

For this compound, molecular docking could be used to screen for potential biological targets or to understand its binding mechanism if a target is already known. The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Thioether-containing compounds have been investigated as ligands for various biological targets. nih.govmdpi.com The results of a docking study can guide the optimization of the ligand's structure to improve its binding affinity and selectivity. mdpi.com

Table 5: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table illustrates potential docking results, including binding energy and key interactions, which are crucial for predicting ligand affinity.

| Parameter | Result |

| Predicted Binding Energy | -8.5 kcal/mol |

| Interacting Amino Acid Residues | Leu244, Val298, Ala310, Lys320 |

| Types of Interactions | Hydrogen bond with Lys320 (amine group), Hydrophobic interactions with Leu244, Val298, Ala310 (phenyl ring) |

Exploration of Chemical Reactivity and Derivatization

Reactions at the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary aromatic amine makes it a nucleophilic center, susceptible to attack by various electrophiles. This reactivity is central to numerous derivatization strategies, including acylation, alkylation, arylation, and the formation of heterocyclic structures.

Acylation, Alkylation, and Arylation Reactions

The primary amine of ethyl 2-((4-aminophenyl)thio)propanoate can readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a base like pyridine would yield ethyl 2-((4-acetylaminophenyl)thio)propanoate.

Alkylation of the primary amine can be achieved using alkyl halides. These reactions introduce alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines depending on the reaction conditions and the stoichiometry of the alkylating agent.

Arylation of the primary amine to form a diarylamine can be accomplished through cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction would involve coupling this compound with an aryl halide in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetyl chloride | Ethyl 2-((4-acetylaminophenyl)thio)propanoate |

| Alkylation | Methyl iodide | Ethyl 2-((4-(methylamino)phenyl)thio)propanoate |

| Arylation | Phenyl bromide | Ethyl 2-((4-(phenylamino)phenyl)thio)propanoate |

This table presents theoretical examples of reactions at the primary amine functionality.

Cyclocondensation and Heterocyclic Ring Formation

The presence of the primary amine and the thioether linkage in this compound provides a scaffold for the synthesis of various heterocyclic compounds. Cyclocondensation reactions, where two functional groups react to form a ring, are a common strategy for constructing these systems.

For example, derivatives of this compound could potentially undergo reactions to form quinolines or benzothiazines, which are important heterocyclic motifs in medicinal chemistry. ajol.inforesearchgate.net The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. ajol.info Benzothiazine synthesis can be achieved through various routes, including the reaction of 2-aminothiophenols with α-haloketones or other bifunctional electrophiles. nih.govnih.gov While direct synthesis from this compound has not been extensively documented, its structural motifs suggest its potential as a precursor for such heterocyclic systems.

Diazotization and Coupling Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures. This process is known as diazotization. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

One of the most important reactions of diazonium salts is azo coupling , where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol or an aniline (B41778), to form an azo compound. researchgate.netuobaghdad.edu.iqnih.govuobaghdad.edu.iq These azo compounds are often highly colored and are widely used as dyes. mdpi.comdoaj.org The position of coupling on the activated aromatic ring is typically para to the activating group.

Table 2: Examples of Azo Coupling Reactions

| Coupling Partner | Product Type |

| Phenol | Azo-phenol derivative |

| Aniline | Azo-aniline derivative |

| N,N-Dimethylaniline | Azo-N,N-dimethylaniline derivative |

This table illustrates potential azo coupling reactions of the diazotized form of this compound.

Reactions at the Ester Moiety

The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, providing another avenue for derivatization.

Hydrolysis and Transesterification Reactions

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. researchgate.net The resulting carboxylic acid, 2-((4-aminophenyl)thio)propanoic acid, can then be used in a variety of subsequent reactions, such as amide bond formation.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol would yield the corresponding methyl ester.

Reduction to Alcohols or Amides

The ester functionality can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). ic.ac.ukmasterorganicchemistry.comorganic-chemistry.orgorgsyn.orgresearchgate.net This reaction would convert the ethyl propanoate moiety into a 2-((4-aminophenyl)thio)propan-1-ol.

Furthermore, the ester can be converted into an amide through reaction with ammonia or a primary or secondary amine. This amidation reaction typically requires heating or the use of a catalyst.

Reactions at the Thioether Linkage

The thioether bond is a key functional group in this compound, susceptible to both oxidation and cleavage reactions, which can be exploited to introduce new functionalities or to break down the molecule into constituent parts.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as it alters the electronic and steric properties of the molecule, which can have profound effects on its biological activity and chemical reactivity.

The oxidation is typically achieved using a variety of oxidizing agents. The choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. For the selective oxidation to sulfoxides, mild oxidizing agents are generally employed. Common reagents include hydrogen peroxide (H₂O₂) in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. The stoichiometry of the oxidant is crucial; using one equivalent of the oxidizing agent typically favors the formation of the sulfoxide.

Further oxidation to the sulfone is accomplished using stronger oxidizing agents or an excess of the same reagents used for sulfoxide formation. For instance, reacting the thioether with an excess of hydrogen peroxide or potassium permanganate (KMnO₄) will typically yield the sulfone.

| Oxidizing Agent | Product | Conditions |

| Hydrogen Peroxide (1 eq.) | Ethyl 2-((4-aminophenyl)sulfinyl)propanoate (Sulfoxide) | Catalytic acid or metal catalyst |

| m-CPBA (1 eq.) | Ethyl 2-((4-aminophenyl)sulfinyl)propanoate (Sulfoxide) | Controlled low temperature |

| Hydrogen Peroxide (>2 eq.) | Ethyl 2-((4-aminophenyl)sulfonyl)propanoate (Sulfone) | Higher temperature or prolonged reaction time |

| Potassium Permanganate | Ethyl 2-((4-aminophenyl)sulfonyl)propanoate (Sulfone) | Basic or neutral conditions |

These oxidation reactions are valuable for creating derivatives with altered polarity and hydrogen bonding capabilities, which can be useful in medicinal chemistry for modulating pharmacokinetic properties.

Cleavage Reactions

The carbon-sulfur bond of the thioether linkage can be cleaved under specific chemical conditions. This cleavage can proceed via different mechanisms, including reductive, oxidative, or metal-catalyzed pathways.

Reductive cleavage can be accomplished using reducing agents such as sodium in liquid ammonia (Birch reduction) or with Raney nickel. These methods typically result in the formation of the corresponding thiol (4-aminothiophenol) and the saturated propanoate derivative.

Oxidative cleavage is less common but can be achieved under harsh conditions, often leading to a mixture of products including sulfonic acids.

Metal-catalyzed cleavage offers a milder and more selective approach. For instance, palladium or nickel catalysts can be used to cleave the C-S bond, often as part of a cross-coupling reaction where a new bond is formed at the sulfur or the aromatic carbon.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino group (-NH₂) and, to a lesser extent, the thioether group (-S-). The amino group is a strong activating group and directs incoming electrophiles primarily to the ortho and para positions relative to itself. Since the para position is already substituted by the thioether linkage, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group (positions 3 and 5).

Common electrophilic aromatic substitution reactions that can be performed on this molecule include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The reaction is typically rapid due to the activated nature of the ring.

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid oxidation of the amino and thioether groups. Often, the amino group is first protected (e.g., by acylation) to prevent its oxidation and to moderate its activating effect.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring. Similar to nitration, protection of the amino group is often necessary.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). The presence of the amino group can complicate these reactions as it can coordinate with the Lewis acid catalyst, deactivating it. Therefore, protection of the amino group is generally required.

Synthesis of Complex Polyfunctionalized Derivatives and Hybrids

The multiple functional groups in this compound make it an excellent starting material for the synthesis of more complex molecules and hybrid compounds. The reactivity of the amino group, the thioether, the aromatic ring, and the ester functionality can be sequentially or orthogonally exploited.

For example, the amino group can be acylated, alkylated, or diazotized to introduce a wide variety of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.

A significant application of this compound is in the synthesis of heterocyclic systems. The amino and thioether functionalities can participate in cyclization reactions to form various sulfur and nitrogen-containing heterocycles. For instance, reaction with appropriate bifunctional reagents can lead to the formation of benzothiazine or other related heterocyclic scaffolds, which are of interest in medicinal chemistry due to their diverse biological activities.

Potential Research Applications in Advanced Chemical Science

Role as Synthetic Building Blocks in Complex Molecule Assembly

The molecular architecture of Ethyl 2-((4-aminophenyl)thio)propanoate makes it a versatile synthetic building block. The primary aromatic amine can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities. The thioether and ester groups also offer sites for further chemical modification.

The presence of the 4-aminophenyl group is significant, as this moiety is a common precursor in the synthesis of various organic compounds. For instance, derivatives of 4-aminophenylacetic acid have been used as key intermediates in the synthesis of novel heterocyclic compounds with potential biological activity srce.hrresearchgate.net. Similarly, the synthesis of various amide and urea (B33335) derivatives often starts from aminophenyl compounds researchgate.net. The propanoate side chain, with its ester functionality, can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions.

Thioether-containing building blocks are also valuable in organic synthesis. They can be used in the construction of sulfur-containing heterocycles or as precursors for sulfoxides and sulfones, which are important functional groups in medicinal chemistry and materials science. The synthesis of complex thioether-containing peptides has been demonstrated through various synthetic routes, highlighting the utility of thioether building blocks in peptide chemistry nih.gov.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Class |

|---|---|---|

| Aromatic Amine | Acylation | Amides |

| Diazotization | Azo compounds, Halogenated aromatics | |

| Alkylation | Secondary/Tertiary amines | |

| Thioether | Oxidation | Sulfoxides, Sulfones |

| Ethyl Ester | Hydrolysis | Carboxylic acids |

Exploration in Materials Science

The unique combination of a flexible thioether linkage, a rigid aromatic ring, and reactive functional groups in this compound suggests its potential as a monomer or precursor in the synthesis of advanced materials.

The amine and ester functionalities of this compound allow it to be used as a monomer in polycondensation reactions to form polyamides, polyimides, or polyesters. The incorporation of the thioether moiety into the polymer backbone could impart unique properties such as improved thermal stability, a higher refractive index, and metal-coordinating capabilities. The synthesis of functional poly(amino ester sulfide)s through one-pot methods demonstrates the feasibility of creating polymers with degradable backbones and diverse functionalities from similar building blocks nih.gov. Thioester functional polymers have also been explored for their diverse applications, including responsive and biodegradable materials warwick.ac.uk.

Derivatives of aminophenyl sulfides and thiophenes are known to possess interesting photophysical properties nih.gov. The sulfur atom's lone pairs of electrons can interact with the aromatic pi-system, influencing the electronic structure and leading to properties useful in optoelectronic and photonic applications. For example, substituted oligothiophenes are widely used in organic electronics due to their excellent electro-optical properties nih.gov. Porphyrin derivatives synthesized from tetra (4-aminophenyl) porphyrin have shown enhanced photocatalytic performance upon self-assembly, indicating the potential of aminophenyl derivatives in functional materials rsc.org.

The presence of both a hydrogen bond donor (the amine group) and potential hydrogen bond acceptors (the ester carbonyl and the sulfur atom), along with the aromatic ring capable of pi-pi stacking, suggests that this compound and its derivatives could participate in self-assembly and the formation of supramolecular structures. The self-assembly of thioethers on gold surfaces has been studied, indicating their potential in surface modification and nanotechnology nih.gov. Furthermore, amphiphilic polymers containing thioether linkages have been shown to self-assemble into nanoparticles in aqueous solutions mdpi.com.

Applications in Catalysis and Ligand Design

The aminophenyl thioether moiety is a potential bidentate ligand for transition metals, with the soft sulfur atom and the harder nitrogen atom providing two different coordination sites.

Thioether-containing ligands have been extensively studied in coordination chemistry nih.gov. The coordination of thioether ligands to metal centers is crucial for their catalytic activity researchgate.net. Transition metal complexes with aminophenol-based ligands have shown significant utility in homogeneous catalysis, including small molecule activation and carbon dioxide reduction derpharmachemica.comderpharmachemica.comresearchgate.net. The specific combination of an amine and a thioether in this compound could lead to the formation of stable chelate complexes with a variety of transition metals. The electronic properties of such complexes could be tuned by modifying the substituents on the aromatic ring or the propanoate chain, making them attractive candidates for catalysts in various organic transformations. The coordination chemistry of poly(thioether)borate ligands has been explored, demonstrating the versatility of thioether donors in creating stable metal complexes nih.gov.

Table 2: Potential Metal Coordination of this compound

| Donor Atoms | Potential Metal Ions | Potential Applications |

|---|

Development of Organocatalysts and Biocatalytic Systems

While specific studies detailing the use of this compound as an organocatalyst are not extensively documented, its molecular architecture suggests potential applications in this domain. The presence of a primary aromatic amine and a thioether linkage, coupled with the propanoate ester, provides multiple functional groups that could be exploited in the design of novel organocatalysts. The amine group, for instance, can be readily modified to create a variety of catalytic moieties, including thioureas, squaramides, or chiral amines, which are pivotal in a range of asymmetric transformations.

In the context of biocatalytic systems, this compound and its derivatives could serve as substrates for enzymatic transformations, enabling the synthesis of chiral compounds with high enantiomeric purity. Enzymes such as lipases and esterases could be employed for the stereoselective hydrolysis or transesterification of the ethyl ester, providing access to valuable chiral building blocks for the synthesis of more complex molecules.

Mechanistic Studies of Biological Interactions

The unique combination of a substituted aniline (B41778) and a propanoate moiety in this compound makes it an interesting candidate for investigating various biological interactions at a molecular level.

Investigation of Enzyme Inhibition Mechanisms

Derivatives of this compound hold promise as probes for investigating enzyme inhibition mechanisms. The core structure can be systematically modified to explore interactions with the active sites of various enzymes. For example, the amino group can be acylated or transformed into a sulfonamide to mimic the binding motifs of known enzyme inhibitors.

Studies on analogous compounds, such as those containing a thiazole (B1198619) ring, have demonstrated potent inhibitory activity against enzymes like vascular adhesion protein-1 (VAP-1), which is implicated in inflammatory diseases. nih.gov By designing and synthesizing derivatives of this compound, researchers could explore their potential to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are key targets in anti-inflammatory drug discovery. nih.gov Molecular docking studies on similar thiophene-based compounds have shown good binding interactions with COX-1 and COX-2 enzymes, suggesting that the thioether linkage in this compound could play a significant role in enzyme binding. researchgate.net

A hypothetical study could involve the synthesis of a series of amides derived from the amino group of this compound and testing their inhibitory activity against a panel of enzymes. The data obtained could then be used to construct a detailed model of the enzyme-inhibitor interactions, elucidating the key structural features responsible for binding and inhibition.

Analysis of Receptor Binding Profiles

The aminophenyl group in this compound is a common pharmacophore found in many biologically active molecules that interact with a variety of receptors. By modifying the substituents on the phenyl ring and the propanoate side chain, it is possible to tune the binding affinity and selectivity of these compounds for specific receptors.

For instance, detailed receptor binding studies have been conducted on N-substituted ethyl 3-arylnipecotates, which share some structural similarities with the compound of interest. These studies have revealed selective binding to opioid receptors, with affinities that correlate with their in vivo activities. nih.gov Analogously, derivatives of this compound could be synthesized and evaluated for their binding to a range of G protein-coupled receptors (GPCRs) or nuclear receptors, providing valuable insights into their potential pharmacological effects.

Exploration of Molecular Mechanisms in Cellular Processes

The potential of this compound and its derivatives to modulate cellular processes, such as inflammation and cytotoxicity, at a fundamental molecular level is an area of significant research interest.

Anti-inflammatory Pathways:

Thiophene-based compounds, which are structurally related to the thioether in this compound, have been identified as potent anti-inflammatory agents. researchgate.net The anti-inflammatory effects of such compounds are often mediated through the inhibition of pro-inflammatory enzymes like COX and the suppression of inflammatory signaling pathways. For example, some propanoate derivatives have been shown to inhibit the production of inflammatory cytokines such as IL-6, IL-1beta, IL-8, and TNF-alpha in macrophage-like cells. nih.gov

A research program could investigate the effects of this compound derivatives on the expression of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This would involve quantifying the levels of pro-inflammatory cytokines and enzymes to determine the compound's impact on inflammatory cascades.

Cytotoxic Pathways:

The structural motifs present in this compound are also found in compounds with cytotoxic activity against cancer cell lines. For example, novel thiazole derivatives have been shown to exhibit potent antiproliferative activity against lung cancer models. mdpi.com The mechanism of action for such compounds can involve the inhibition of key cellular targets like sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR). mdpi.com

The cytotoxic potential of this compound derivatives could be assessed against a panel of cancer cell lines. Subsequent mechanistic studies could then focus on identifying the specific cellular pathways affected, such as the induction of apoptosis or the inhibition of cell cycle progression.

Structure-Activity Relationship (SAR) Studies for Molecular Design

Systematic structural modifications of this compound can provide valuable structure-activity relationship (SAR) data for the rational design of more potent and selective molecules. SAR studies on related thiazole analogues have been instrumental in identifying key structural features that govern their anticancer activity. nih.gov

A hypothetical SAR study on this compound could involve the following modifications:

| Modification Site | Proposed Modifications | Potential Impact on Activity |

| Aromatic Amine | Acylation, Sulfonylation, Alkylation | Alteration of binding interactions and physicochemical properties |

| Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Modulation of electronic properties and target affinity |

| Thioether Linkage | Oxidation to sulfoxide (B87167) or sulfone | Changes in polarity and hydrogen bonding capacity |

| Propanoate Ester | Variation of the alkyl group, conversion to amide or acid | Influence on solubility, metabolic stability, and target engagement |

The resulting library of compounds would be screened for biological activity, and the data analyzed to identify trends and develop a predictive SAR model. This model would then guide the design of next-generation compounds with improved properties.

Prodrug Design Concepts

The chemical structure of this compound makes it an excellent candidate for the application of prodrug design concepts. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. nih.gov This approach is often used to improve the physicochemical properties of a drug, such as its solubility or stability, or to enhance its delivery to a specific target site.

The ester group of this compound can be readily hydrolyzed by esterases in the body to release the corresponding carboxylic acid, which may be the active form of the molecule. This represents a simple and effective prodrug strategy.

Furthermore, the primary aromatic amine provides a handle for more sophisticated prodrug designs. For example, the amine could be acylated with a promoiety that is cleaved by a specific enzyme present at the target site. This would allow for targeted drug release and a reduction in off-target effects. Another approach could involve the formation of a carbamate (B1207046) linkage with a carrier molecule that enhances water solubility or facilitates transport across biological membranes. nih.gov

The release of the active drug from such a prodrug would typically occur through a two-step mechanism: enzymatic cleavage of the promoiety followed by spontaneous or enzymatic release of the parent drug. The design of the linker between the drug and the promoiety is critical for controlling the rate of drug release.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of molecules like Ethyl 2-((4-aminophenyl)thio)propanoate is poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. eurekaselect.com Traditional batch synthesis, while foundational, can be limited by issues of scalability, safety, and reproducibility. rsc.org Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. nih.govnih.gov

For the synthesis of this compound, a key future direction involves designing a continuous flow process for the crucial carbon-sulfur bond formation step. This could involve the reaction of 4-aminothiophenol (B129426) with an ethyl 2-halopropanoate derivative in a heated microreactor. Such a setup would allow for precise temperature control to minimize side reactions and could enable the use of superheated solvents to accelerate the reaction safely. rsc.org

Automated synthesis platforms, which combine robotics with software-controlled operations, represent a complementary trend. merckmillipore.comsigmaaldrich.comnih.gov These systems can perform multi-step syntheses and purifications with minimal human intervention. metoree.commit.edu In the context of this compound, an automated platform could be programmed to:

Rapidly screen a variety of catalysts and reaction conditions (e.g., different bases, solvents, and temperatures) to optimize the synthesis.

Generate a library of structural analogs by systematically varying the substituents on the aromatic ring or the ester group. This high-throughput synthesis would be invaluable for structure-activity relationship (SAR) studies in drug discovery. unimi.it

The integration of these technologies promises to make the synthesis of this compound and its derivatives more efficient, scalable, and reproducible.

Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is fundamental to process optimization. A significant emerging trend is the use of advanced spectroscopic probes for the real-time, in-situ monitoring of chemical reactions. rsc.org Techniques like Flow Nuclear Magnetic Resonance (FlowNMR), Fourier-transform infrared (FTIR), and Raman spectroscopy, often equipped with fiber-optic probes, can be integrated directly into a reaction vessel or flow reactor. jascoinc.comrsc.orgacs.org

Future research on the synthesis of this compound will likely incorporate these Process Analytical Technologies (PAT) to gain unprecedented insight into the reaction dynamics.

Potential Applications of Real-time Monitoring:

| Spectroscopic Technique | Application to Synthesis of this compound | Data Obtained |

| FTIR Spectroscopy | A probe inserted into the reactor could monitor the disappearance of the S-H stretching frequency of 4-aminothiophenol and the concurrent appearance of characteristic peaks for the thioether product. jascoinc.com | Reaction endpoint determination, kinetic profiles, detection of transient intermediates. |

| FlowNMR Spectroscopy | The reaction mixture could be continuously circulated through an NMR spectrometer to quantify the concentrations of reactants, intermediates, and the final product in real-time. rsc.orgrsc.org | Mechanistic insights, precise kinetic data, identification of byproducts. |

| Raman Spectroscopy | A non-invasive probe could monitor the reaction through a glass window, tracking changes in vibrational modes associated with C-S bond formation. | Reaction progress, information on molecular structure and polymorphism. |

By providing a continuous stream of data, these techniques eliminate the need for offline sampling and analysis, allowing for more precise control over the reaction and facilitating a more thorough understanding of the underlying chemical transformations. researchgate.net

Application of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular science by enabling the rapid prediction of properties and the design of novel molecules with desired characteristics. nih.govmdpi.com For this compound, these computational tools offer powerful avenues for future exploration.

A primary application will be the use of ML models to predict the physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the molecule. arxiv.orgresearchgate.netnih.gov By training algorithms on large datasets of known compounds, researchers can develop models that accurately forecast properties like solubility, permeability, metabolic stability, and potential toxicity for this compound and its hypothetical derivatives, guiding the design of compounds with more drug-like profiles. ucla.edunih.gov

Expansion of Sustainable and Biocatalytic Approaches for Compound Synthesis

The principles of green chemistry, which emphasize waste reduction and the use of environmentally benign processes, are becoming central to modern organic synthesis. scientificupdate.com Future research on this compound will increasingly focus on developing more sustainable synthetic methods. This includes exploring alternatives to traditional C-S bond-forming reactions, which often rely on transition-metal catalysts and stoichiometric reagents that can generate significant waste. acs.orgresearchgate.netresearchgate.netnih.gov Recent advances in visible-light photocatalysis and electrochemical synthesis offer promising metal-free and milder alternatives for creating thioether linkages. acs.orgchemrxiv.org

Biocatalysis, the use of enzymes to perform chemical transformations, represents a particularly exciting frontier for the sustainable synthesis of this compound. taylorfrancis.commdpi.com Enzymes operate under mild conditions (ambient temperature and pressure in water) and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov A key research goal would be to discover or engineer an enzyme capable of catalyzing the formation of the thioether bond in this compound. This could involve:

Screening enzyme libraries for novel C-S bond-forming activity.

Using directed evolution to engineer a known enzyme, such as a methyltransferase, to accept 4-aminothiophenol and an appropriate propanoate derivative as substrates.

A successful biocatalytic route would not only be more environmentally friendly but could also provide direct access to a single enantiomer of the product if a chiral center is present, a highly desirable feature in pharmaceutical development. acs.orgrsc.org

Multi-Omics Integration for Comprehensive Biological Target Identification and Mechanistic Understanding

Should this compound or its derivatives exhibit interesting biological activity in phenotypic screens, the next critical step is to identify its molecular target and elucidate its mechanism of action. broadinstitute.orgresearchgate.net The emerging field of multi-omics offers a powerful, unbiased approach to this challenge. nih.gov This strategy involves integrating data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels) to build a comprehensive picture of the cellular response to a small molecule. frontiersin.org

A future workflow for characterizing the bioactivity of this compound would involve treating a relevant cell model with the compound and then applying a suite of omics technologies. For example:

Transcriptomics (RNA-Seq): Would reveal which genes are up- or down-regulated in response to the compound, pointing to the specific cellular pathways being affected.

Proteomics: Techniques like thermal proteome profiling (TPP) or chemical proteomics could identify the specific protein(s) that directly bind to the compound. nih.gov

Metabolomics: Would show how the compound alters the metabolic state of the cell, providing further clues about its mechanism of action.

By integrating these disparate datasets, researchers can construct a detailed network of the compound's interactions within the cell, leading to high-confidence hypotheses about its primary biological target(s). nih.gov This comprehensive approach is far more powerful than traditional methods and is essential for advancing a bioactive compound through the drug discovery pipeline. nih.gov

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of Ethyl 2-((4-aminophenyl)thio)propanoate?

Methodological Answer: The synthesis typically involves nucleophilic substitution between ethyl 2-mercaptopropanoate and 4-nitrobenzene derivatives, followed by reduction of the nitro group to an amine. Key parameters include:

- Temperature control : Reactions often proceed optimally at 60–80°C to balance reactivity and side-product formation .

- pH modulation : Alkaline conditions (pH 8–10) enhance thiolate ion formation, improving nucleophilic attack efficiency .

- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel are commonly used for nitro-to-amine reduction, with hydrogen pressure (1–3 atm) influencing reaction rates .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity (>95% typical for pharmaceutical-grade intermediates) and detect residual solvents .

- NMR spectroscopy : Confirm the presence of the thioether linkage (δ 3.5–4.0 ppm for SCH2) and ester carbonyl (δ 170–175 ppm in NMR) .

- X-ray crystallography : Resolve stereochemical ambiguities, particularly if chiral centers are present .

Intermediate Research Questions

Q. Q3. What biological targets are associated with this compound, and how are binding affinities measured?

Methodological Answer: The compound interacts with kinase enzymes (e.g., MAPK, EGFR) and inflammatory mediators (COX-2). Binding studies employ:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., values in µM range) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .

- Enzymatic assays : IC50 values are determined via fluorescence-based kinase inhibition assays (e.g., 10–50 µM for EGFR) .

Q. Q4. How can researchers resolve contradictions in reported IC50 values across studies?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols by:

- Buffer composition : Use consistent ionic strength (e.g., 50 mM Tris-HCl) to minimize nonspecific binding .

- Enzyme source : Compare recombinant vs. native enzyme activity (e.g., commercial vs. in-house purified kinases) .

- Data normalization : Include positive controls (e.g., staurosporine for kinases) to calibrate inter-study variability .

Advanced Research Questions

Q. Q5. What computational methods predict the compound’s reactivity in novel chemical reactions?

Methodological Answer: Leverage quantum mechanical (QM) and machine learning (ML) approaches:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing reaction databases (e.g., prioritizing ester hydrolysis over thioether cleavage) .

Q. Q6. How does the compound’s stereochemistry influence its biological activity?

Methodological Answer: Chiral resolution and enantiomer-specific assays are critical:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane:isopropanol mobile phase) .

- Enantiomer bioassays : Compare IC50 values of (R)- and (S)-forms (e.g., (R)-enantiomer shows 2–3x higher COX-2 inhibition) .

Data Contradiction Analysis

Q. Table 1: Conflicting Data on Optimal Reaction Yields

| Study | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| A | 70 | Pd/C | 85 | |

| B | 80 | Raney Ni | 72 |

Resolution:

- Catalyst activity : Pd/C offers higher hydrogenation efficiency but is costlier.